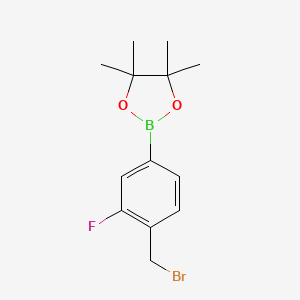

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

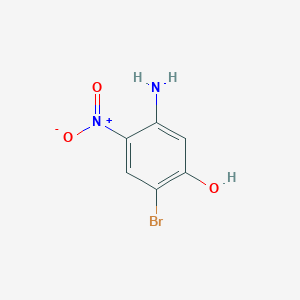

The compound “2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a bromomethyl group and a fluorophenyl group attached to a dioxaborolane ring . This compound could be an important intermediate in the synthesis of various pharmaceuticals and organic materials .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the reaction conditions and the other reactants involved. For instance, bromomethyl compounds can undergo various reactions such as Grignard reactions, substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. For instance, similar compounds have a density of around 1.5 g/cm3 and a boiling point of around 344.2°C .Scientific Research Applications

Enhanced Brightness and Tunable Fluorescence Emission Nanoparticles

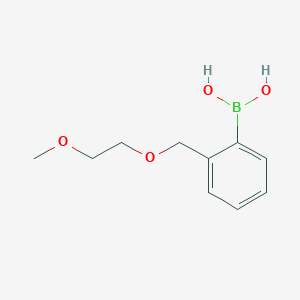

Researchers have utilized this compound in the synthesis of enhanced brightness emission-tuned nanoparticles. The polymerization process, initiated by certain palladium complexes, allows for the creation of heterodisubstituted polyfluorenes. These polyfluorenes can be covalently attached to polyethylene glycol, forming amphiphilic block copolymers that, when dispersed in water, yield stable nanoparticles. These nanoparticles exhibit bright fluorescence emission with high quantum yields, which can be tuned to longer wavelengths by energy transfer to specific dyes. This application is crucial for creating materials with potential use in bioimaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Chain-Growth Polymerization for Polyfluorene Synthesis

Another application involves chain-growth polymerization for the synthesis of polyfluorene via the Suzuki-Miyaura coupling reaction, demonstrating the organometallic polycondensation process. This technique affords well-defined polyfluorenes with narrow molecular weight distributions, showcasing the compound's utility in creating precise polymeric materials. Such materials have applications in organic electronics and photonics, where well-defined molecular weights and end-group functionalities are crucial (Yokoyama et al., 2007).

Synthesis of Pinacolylboronate-Substituted Stilbenes

This chemical is also pivotal in synthesizing pinacolylboronate-substituted stilbenes, serving as intermediates for creating boron-capped polyenes. These boron-containing polyene systems are investigated for their potential in new material applications for LCD technology and as therapeutic agents for neurodegenerative diseases. This demonstrates the compound's role in synthesizing novel materials with specific electronic and biological properties (Das et al., 2015).

Precision Synthesis of Polymeric Materials

The compound is instrumental in the precision synthesis of polymeric materials, such as poly(3-hexylthiophene), from catalyst-transfer Suzuki-Miyaura coupling polymerization. It enables the production of polymers with nearly perfect regioregularity and controlled molecular weights. These polymers have significant implications in the field of organic semiconductors, particularly for applications in solar cells and field-effect transistors (Yokozawa et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are aromatic compounds . The compound is used in the synthesis of polysubstituted benzenes . The bromine and methyl groups can be introduced by bromination and Friedel–Crafts alkylation respectively .

Mode of Action

The compound interacts with its targets through a series of reactions. The bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 . The compound can also undergo nucleophilic substitution reactions . The reaction involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

The compound affects the synthesis of polysubstituted benzenes . The introduction of a new substituent is strongly affected by the directing effects of other substituents . The compound plays a crucial role in the assembly of metabolic pathways through the recruitment of primitive enzymes that could react with a wide range of chemically related substrates .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability .

Result of Action

The result of the compound’s action is the synthesis of polysubstituted benzenes . The compound facilitates the introduction of bromine and methyl groups into the benzene ring . The compound also enables nucleophilic substitution reactions, leading to the formation of new compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical entities can influence the compound’s action, efficacy, and stability. For instance, the temperature can affect the rate of the reactions in which the compound is involved . The pH can influence the compound’s ionization state, which can affect its reactivity. Other chemical entities present in the reaction environment can also interact with the compound, potentially affecting its stability and reactivity.

Safety and Hazards

properties

IUPAC Name |

2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTPRFIHAFABSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675027 | |

| Record name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1150271-74-1 | |

| Record name | 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)

![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)

methanone](/img/structure/B1522650.png)